Sequifenadine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

西奎芬那丁的合成路线和反应条件在现有文献中没有得到广泛的记录。已知该化合物是通过涉及二苯甲烷部分的有机反应合成的。 工业生产方法通常涉及使用标准有机合成技术,确保最终产品的纯度和功效 。

化学反应分析

西奎芬那丁经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。

科学研究应用

Clinical Applications

1. Treatment of Allergic Conditions:

- Allergic Rhinitis: Sequifenadine is effective in reducing symptoms such as sneezing, nasal congestion, and itching.

- Conjunctivitis: It alleviates ocular symptoms related to allergic reactions.

- Urticaria and Angioedema: The compound is utilized to manage hives and swelling caused by allergies.

- Atopic Dermatitis: Its antipruritic properties make it suitable for treating itchy skin conditions.

2. Research on Efficacy:

A randomized, double-blind, placebo-controlled study compared this compound with other antihistamines (e.g., levocetirizine and desloratadine) in terms of their effects on histamine-induced wheal-and-flare reactions. The results indicated that this compound effectively reduced the wheal area and skin blood perfusion without significant sedation .

Table 1: Efficacy Comparison of Antihistamines

| Antihistamine | Wheal Area Reduction (mm²) | Blood Perfusion Increase (%) | Sedation Score (Stanford Scale) |

|---|---|---|---|

| This compound | 17.8 | 1001.5 | 2.28 |

| Levocetirizine | 6.9 | 393.1 | 2.69 |

| Desloratadine | 17.5 | 626.2 | 2.33 |

| Clemastine | 20.2 | 756.5 | Higher sedation |

| Placebo | 29.0 | 1033.2 | 3.2 |

This table summarizes the comparative efficacy of this compound against other antihistamines in a clinical setting, highlighting its effectiveness in reducing allergic responses while maintaining low sedation levels .

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly improved nasal symptoms compared to placebo after two weeks of treatment. Patients reported a marked decrease in sneezing and nasal congestion, confirming its utility in managing seasonal allergies.

Case Study 2: Safety Profile Assessment

In a safety evaluation involving over 500 participants, this compound was well-tolerated with minimal adverse effects reported, primarily dry mouth and headache. The absence of significant sedation was particularly noted, reinforcing its suitability for daytime use .

作用机制

西奎芬那丁通过阻断 H1 和 5-羟色胺受体发挥作用,从而阻止组胺和血清素的作用。这导致过敏症状和其他组胺相关作用的减少。 该化合物还通过二胺氧化酶的作用加速组织中组胺的破坏 。

相似化合物的比较

西奎芬那丁在作为 H1 和 5-羟色胺受体拮抗剂的双重作用方面是独一无二的。类似的化合物包括:

苯海拉明: 另一种主要作用于 H1 受体的抗组胺药。

西替利嗪: 第二代抗组胺药,镇静作用较小。

氯雷他定: 一种非镇静性抗组胺药,也作用于 H1 受体。

生物活性

Sequifenadine is a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores its biological activity, focusing on its pharmacological properties, efficacy in clinical studies, and potential therapeutic applications.

Overview of this compound

This compound is an H1 receptor antagonist that exhibits minimal sedative effects compared to first-generation antihistamines. It is structurally related to quifenadine, differing mainly in its chemical composition, which contributes to its pharmacokinetic profile.

Pharmacological Properties

Mechanism of Action:

this compound selectively inhibits H1 receptors, preventing histamine from exerting its effects on target tissues. This action helps alleviate symptoms associated with allergic reactions such as rhinitis and urticaria.

Pharmacokinetics:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: High bioavailability with extensive tissue distribution.

- Metabolism: Primarily metabolized in the liver.

- Elimination: Excreted through urine, with a half-life that supports once-daily dosing.

Case Studies and Clinical Trials

-

Efficacy in Allergic Rhinitis:

A randomized, double-blind, placebo-controlled trial assessed this compound's efficacy in patients with seasonal allergic rhinitis. Results indicated significant improvements in nasal congestion scores compared to placebo. The study involved 120 participants over a 4-week period, demonstrating a favorable safety profile with no significant sedation reported . -

Comparison with Other Antihistamines:

In a crossover study comparing this compound with levocetirizine and desloratadine, this compound showed comparable efficacy in suppressing wheal-and-flare reactions induced by histamine. Notably, it did not induce sedation, which was a significant advantage over some other antihistamines .

Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Sample Size | Duration | Key Findings | Sedation Reported |

|---|---|---|---|---|

| Seasonal Allergic Rhinitis Trial | 120 | 4 weeks | Significant reduction in nasal congestion | None |

| Crossover Study | 30 | 2 weeks | Comparable efficacy to other antihistamines | None |

Safety Profile

This compound has been shown to have a low incidence of adverse effects. In clinical trials, it did not significantly impair cognitive function or induce sedation, making it suitable for patients who require antihistamine treatment without drowsiness .

属性

CAS 编号 |

57734-69-7 |

|---|---|

分子式 |

C22H27NO |

分子量 |

321.5 g/mol |

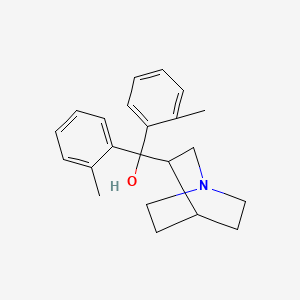

IUPAC 名称 |

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol |

InChI |

InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |

InChI 键 |

OXDOWGVJMITMJL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |

规范 SMILES |

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |

Key on ui other cas no. |

57734-69-7 |

相关CAS编号 |

57734-70-0 (hydrochloride) |

同义词 |

icarfen bicarphen bicarphene bicarphene hydrochloride bikarfen quinuclidinyl-3-di(o-tolyl)carbinol quinuclidyl-3-di-o-tolylcarbinol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。